

# What is the structure of Acetophenone 2,4-dinitrophenylhydrazone?

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## Compound of Interest

Compound Name: Acetophenone 2,4-dinitrophenylhydrazone

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An In-depth Technical Guide on the Structure of **Acetophenone 2,4-dinitrophenylhydrazone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular structure of **Acetophenone 2,4-dinitrophenylhydrazone**, a well-studied derivative used in the qualitative identification of aldehydes and ketones. The document details its structural isomers, crystallographic parameters, spectroscopic signatures, and the established protocol for its synthesis.

## Molecular Identity and Core Structure

**Acetophenone 2,4-dinitrophenylhydrazone** (C<sub>14</sub>H<sub>12</sub>N<sub>4</sub>O<sub>4</sub>) is a hydrazone with a molecular weight of 300.27 g/mol. It is formed through a condensation reaction between acetophenone, an aromatic ketone, and 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent.<sup>[1][2]</sup>

The core structure is characterized by an azomethine group (–C=N–NH–) that connects a phenyl group (from acetophenone) and a 2,4-dinitrophenyl group.<sup>[1]</sup> This extensive conjugation across the molecule, involving the two aromatic rings and the hydrazone linkage, is responsible for its characteristic color and spectroscopic properties.<sup>[1]</sup>

## Stereochemistry and Conformational Isomerism

A critical feature of **Acetophenone 2,4-dinitrophenylhydrazone** is the existence of conformational isomers, specifically syn and anti forms (also referred to as E/Z isomers), arising from the restricted rotation around the carbon-nitrogen double bond (C=N).[1][3]

- Anti-Isomer: This isomer is the more commonly encountered and is characterized by an almost planar molecular structure.[3]
- Syn-Isomer: This isomer is generally more difficult to prepare and exhibits a non-planar conformation.[3]

A defining structural feature in both isomers is a strong intramolecular hydrogen bond between the hydrogen of the N-H group and an oxygen atom of the ortho-nitro group.[3] This interaction contributes significantly to the stability and planarity of the hydrazone moiety.

## Data Presentation: Crystallographic and Spectroscopic Summary

The structural and electronic properties of **Acetophenone 2,4-dinitrophenylhydrazone** have been thoroughly investigated using various analytical techniques. The quantitative data derived from these studies are summarized below for clear comparison.

### Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise measurements of bond lengths, bond angles, and unit cell parameters for both the syn and anti isomers.

Parameter	syn-Isomer	anti-Isomer	Reference
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>4</sub> O <sub>4</sub>	C <sub>14</sub> H <sub>12</sub> N <sub>4</sub> O <sub>4</sub>	[3][4]
Molecular Weight	300.28 g/mol	300.28 g/mol	[3][4]
Crystal System	Monoclinic	-	[3]
Space Group	P2 <sub>1</sub> /c	-	[3]
Unit Cell Dimensions	a = 8.3339 Å, b = 6.4906 Å, c = 25.6571 Å, β = 92.804°	-	[3]
Bond Length (N1=C7)	1.282 (4) Å	1.286 (3) Å	[3]
Bond Length (N2-N1)	1.383 (4) Å	1.367 (3) Å	[3]
Bond Length (C9-N2)	1.348 (4) Å	1.351 (3) Å	[3]
Intramolecular H-Bond (N...O)	2.617 (4) Å	2.607 (3) Å	[3]

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of the molecule.[1]

Technique	Parameter	Observed Value	Structural Implication	Reference
IR Spectroscopy	N-H Stretch	~3287 cm <sup>-1</sup>	Vibration of the N-H bond in the hydrazone linkage.	[1]
Aromatic C-H Stretch	~3090 cm <sup>-1</sup>	Stretching vibrations of C-H bonds in the two aromatic rings.	[1]	
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ ( $\pi$ - $\pi^*$ transition)	355 - 385 nm	Electronic transition within the extended conjugated system of the molecule.	[1]
Mass Spectrometry (EI)	Molecular Ion Peak [M] <sup>+</sup>	m/z = 300	Corresponds to the molecular weight of the compound.	[5][1]
Major Fragment Ion	m/z = 105	Corresponds to the benzoyl cation [C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> , indicating fragmentation.	[1]	

## Experimental Protocols

### Synthesis of Acetophenone 2,4-dinitrophenylhydrazone

This protocol describes the standard laboratory procedure for synthesizing the title compound via a condensation reaction.

Materials:

- Acetophenone
- 2,4-dinitrophenylhydrazine (Brady's Reagent)
- Ethanol (95%) or Methanol
- Concentrated Sulfuric Acid or Hydrochloric Acid
- Conical flask, beaker, filter funnel, and filter paper

#### Procedure:

- Prepare Brady's Reagent: Dissolve approximately 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of ethanol in a conical flask. Warm the mixture gently if necessary. Cautiously add 1 mL of concentrated sulfuric or hydrochloric acid dropwise to the solution.<sup>[2]</sup>
- Reaction: In a separate container, dissolve 0.5 g of acetophenone in a minimal amount of ethanol.<sup>[2]</sup>
- Condensation: Add the acetophenone solution to the warm Brady's reagent. An immediate formation of a colored precipitate (typically yellow, orange, or red) should be observed.<sup>[1]</sup>
- Crystallization: Allow the mixture to stand at room temperature to complete the precipitation. The process can be enhanced by cooling the mixture in an ice bath.
- Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a sharp melting point (literature melting point: ~237-239 °C or 247 °C).<sup>[2][6]</sup>

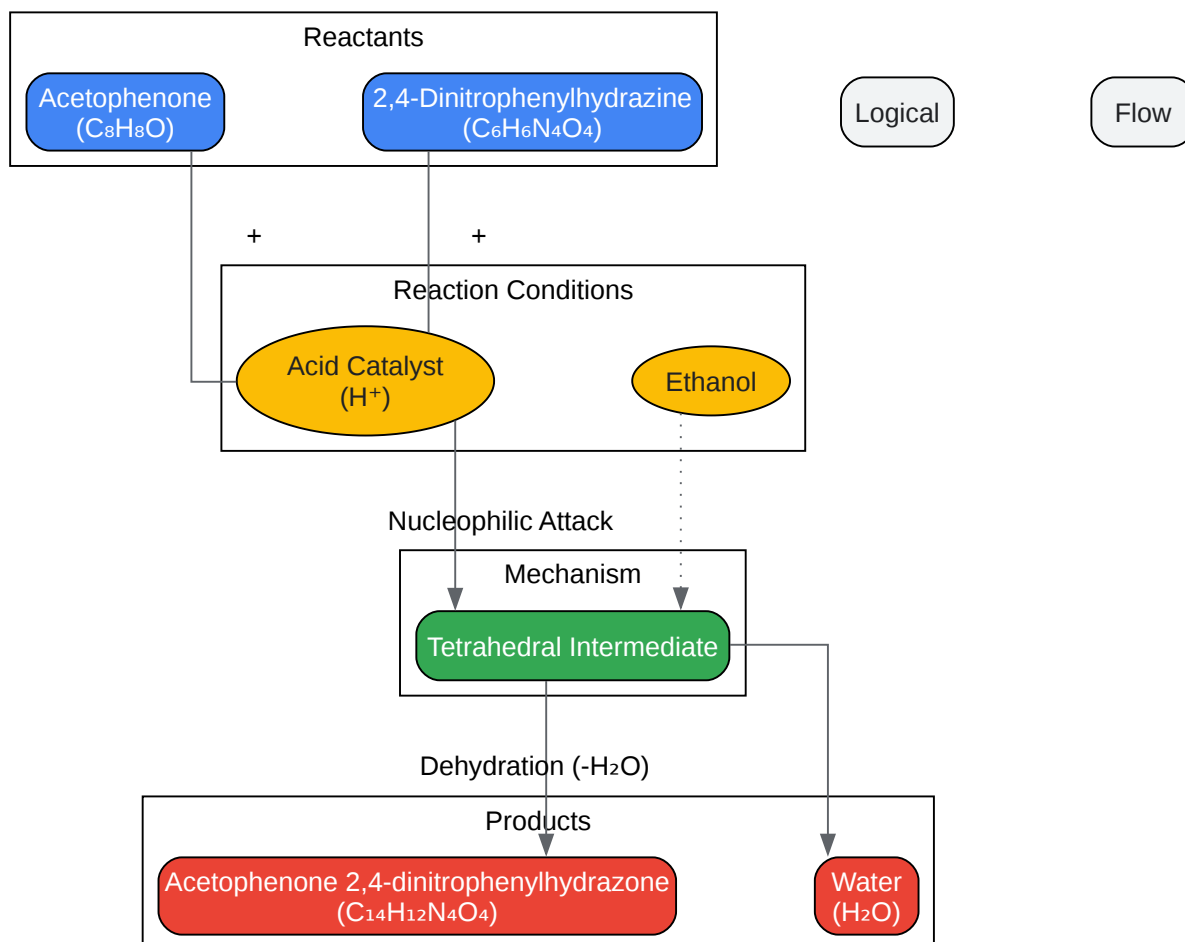
## Spectroscopic Characterization Methods

- Infrared (IR) Spectroscopy: An IR spectrum is typically obtained using the KBr pellet method. A small amount of the dried crystalline product is mixed with potassium bromide powder and pressed into a thin, transparent disk for analysis.

- UV-Visible (UV-Vis) Spectroscopy: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol or chloroform), and the absorbance is measured over a wavelength range of approximately 200-600 nm to identify the absorption maxima.
- Mass Spectrometry (MS): Mass spectra are commonly acquired using an electron impact (EI) ionization source coupled with a mass analyzer. The analysis reveals the molecular ion peak and provides insights into the molecule's fragmentation pattern.

## Visualization of Synthesis Pathway

The following diagram illustrates the condensation reaction for the formation of **Acetophenone 2,4-dinitrophenylhydrazone**.



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